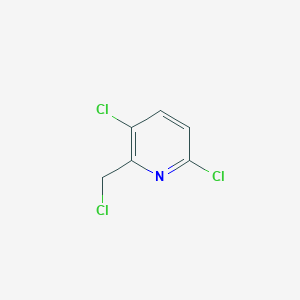

3,6-Dichloro-2-(chloromethyl)pyridine

Description

Properties

IUPAC Name |

3,6-dichloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFJYFSYZFACOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606149 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58803-95-5 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-dichloro-2-(chloromethyl)pyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dichloro-2-(chloromethyl)pyridine is a trifunctional heterocyclic compound of significant interest in synthetic chemistry. Its pyridine core is a common scaffold in numerous biologically active molecules, and the presence of three distinct chlorine atoms—two on the aromatic ring and one in the benzylic-type methyl group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and predicted reactivity, drawing upon data from analogous compounds to offer insights for its application in pharmaceutical and agrochemical research.

Chemical and Physical Properties

Identification and Structure

The unambiguous identification of this compound is crucial for any synthetic or analytical endeavor.

| Identifier | Value | Source |

| CAS Number | 58803-95-5 | |

| Molecular Formula | C₆H₄Cl₃N | [1] |

| Molecular Weight | 196.46 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI | 1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| InChIKey | POFJYFSYZFACOF-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NC(=C1Cl)CCl)Cl | [1] |

Physical Properties

The physical state and solubility are key parameters for handling and reaction setup.

| Property | Value | Source/Comment |

| Physical Form | Liquid | |

| Predicted XlogP | 2.9 | [1] |

| Storage Temperature | 4°C |

Note: Properties such as boiling point, density, and specific solubility data are not available in published literature and would need to be determined experimentally.

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not available. However, based on established methods for the chlorination of picoline derivatives, a plausible synthetic pathway can be constructed. The most probable route involves the multi-step chlorination of 2-methylpyridine (α-picoline).

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages: the chlorination of the methyl group, followed by the chlorination of the pyridine ring. The order of these steps can be influenced by the reaction conditions. Patents for related compounds, such as 6-chloro-2-trichloromethyl pyridine, indicate that 2-chloromethyl pyridine can be used as an initiator in high-temperature chlorination reactions[2].

Caption: Plausible synthetic routes to this compound.

Conceptual Experimental Protocol

This conceptual protocol is based on general procedures for chlorinating picoline derivatives found in patent literature for analogous compounds[2][3][4].

Objective: To synthesize this compound from 2-methylpyridine.

Step 1: Side-Chain Chlorination

-

Charge a suitable reactor, equipped with a reflux condenser, gas inlet, and a UV lamp, with 2-methylpyridine and an inert solvent (e.g., carbon tetrachloride).

-

Initiate UV irradiation and begin bubbling chlorine gas through the mixture at a controlled rate.

-

Monitor the reaction progress by GC-MS to maximize the formation of 2-(chloromethyl)pyridine while minimizing the formation of di- and trichlorinated side products.

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

-

Purge the system with nitrogen to remove excess chlorine and HCl.

-

Isolate the crude 2-(chloromethyl)pyridine by distillation under reduced pressure.

Step 2: Ring Chlorination

-

The isolated 2-(chloromethyl)pyridine is then subjected to high-temperature vapor-phase chlorination.

-

Vaporize the 2-(chloromethyl)pyridine and mix with a controlled flow of chlorine gas.

-

Pass the gas mixture through a heated reactor tube (e.g., 170-250°C).

-

The product stream is cooled to condense the chlorinated pyridines.

-

The resulting mixture, containing the target compound along with other isomers, is then separated by fractional distillation.

Disclaimer: This is a conceptual protocol based on analogous reactions. Actual reaction conditions would require significant optimization and safety assessment.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms. This allows for a stepwise and selective introduction of various nucleophiles.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is analogous to a benzyl chloride and is the most reactive site for nucleophilic substitution, likely proceeding through an S_N2 mechanism[5][6]. This reactivity is a cornerstone for introducing a wide array of functional groups.

Caption: S_N2 reactions at the highly reactive chloromethyl position.

This facile displacement allows for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, reaction with various amines, thiols, and alcohols can introduce functionalities that can modulate a molecule's solubility, binding affinity, and metabolic stability.

Nucleophilic Aromatic Substitution (S_NAr) on the Pyridine Ring

The chlorine atoms at the 3- and 6-positions are susceptible to nucleophilic aromatic substitution (S_NAr). The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. Therefore, the chlorine at the C-6 position is expected to be significantly more reactive than the chlorine at the C-3 position[7].

Expected Reactivity Order: C-2' (chloromethyl) >> C-6 > C-3

This differential reactivity allows for selective, stepwise functionalization of the molecule.

Caption: Stepwise S_NAr on the pyridine ring.

This stepwise approach is invaluable for building molecular complexity. For example, a potent nucleophile under mild conditions could first displace the C-6 chlorine. The less reactive C-3 chlorine could then be substituted under more forcing conditions, allowing for the introduction of two different functionalities onto the pyridine ring.

Predicted Spectroscopic Data

No experimental spectra for this compound are available in public databases. However, predictions can be made based on the analysis of related structures.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern is expected to show characteristic losses related to the chlorine atoms.

| m/z Value (Predicted) | Ion/Fragment | Comment |

| 195/197/199 | [M]⁺ | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). |

| 160/162/164 | [M-Cl]⁺ | Loss of a chlorine radical, likely from the ring. |

| 146/148 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group. |

| 78 | [C₅H₄N]⁺ | A common fragment from the cleavage of substituents from the pyridine ring[8]. |

Note: The predicted collision cross section values for various adducts are also available in databases like PubChemLite, which can be useful for LC-MS analysis[1].

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.

-

Aromatic Region (δ 7.0-8.0 ppm): Two doublets corresponding to the two protons on the pyridine ring. The coupling constant would be indicative of their meta-relationship.

-

Aliphatic Region (δ 4.5-5.0 ppm): A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl).

¹³C NMR: The chemical shifts can be estimated based on known substituent effects on the pyridine ring[9][10].

-

Aromatic Carbons (δ 120-155 ppm): Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to chlorine (C-3 and C-6) and the carbon attached to the chloromethyl group (C-2) would be shifted accordingly.

-

Aliphatic Carbon (δ 40-50 ppm): One signal for the chloromethyl carbon.

Safety and Handling

Based on supplier safety data sheets, this compound is a hazardous chemical.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with three distinct points of reactivity. The high reactivity of the chloromethyl group towards nucleophilic substitution, coupled with the potential for selective, stepwise substitution of the two ring chlorines, makes it a powerful building block for creating diverse and complex molecules. While a lack of direct experimental data necessitates careful preliminary investigation by researchers, the principles of reactivity derived from analogous systems provide a strong framework for its successful application in the synthesis of novel pharmaceuticals and agrochemicals.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Dichloromethyl vs. Chloromethyl Pyridines.

- Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2-Chloropyridine?

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

- Dainter, R. S., Suschitzky, H., Wakefield, B. J., Hughes, N., & Nelson, A. J. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 415-420.

- Dow AgroSciences LLC. (2004). Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine. U.S.

- Jiangsu Yangnong Chemical Group Co., Ltd. (2010). 6-chloro-2-trichloromethyl pyridine preparation method. U.S.

- PubChemLite. (n.d.). This compound (C6H4Cl3N).

- PubChem. (n.d.). 3,6-Dichloro-2-(trichloromethyl)pyridine.

- Dow AgroSciences LLC. (2003). Novel Herbicidal 6-Aryl-4-Aminopicolinates and Their Derivatives.

- Sigma-Aldrich. (n.d.). This compound.

- The Dow Chemical Company. (1984). Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine. U.S.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Syngenta Participations AG. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- LibreTexts Chemistry. (2023).

- Childs, R. F., & Johnson, A. W. (1965). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate.

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- Ciobotaru, I. C., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Epichlorohydrin.

- Pfeiffer, W. D. (n.d.).

- Pliva-Lachema, A.S. (2005). Process for the synthesis of thalidomide.

- Guangzhou Institute of Biomedicine and Health of CAS. (2015). Synthesis method of epinastine.

- PI Industries Ltd. (2022). A novel process for the preparation of 3-thietanol.

- S. A. G. DE Relaciones E Inversiones. (1979). Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof. U.S.

Sources

- 1. PubChemLite - this compound (C6H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 2. US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method - Google Patents [patents.google.com]

- 3. US20040176607A1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]

- 4. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 10. testbook.com [testbook.com]

A Technical Guide to 3,6-dichloro-2-(chloromethyl)pyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

3,6-dichloro-2-(chloromethyl)pyridine, identified by the CAS number 58803-95-5, is a key heterocyclic intermediate that holds significant potential in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive chloromethyl group and two chlorine atoms on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable tool for the construction of novel pharmaceutical candidates.

The pyridine core is a well-established pharmacophore, present in a multitude of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro substituents on the ring of this particular derivative modulate its electronic properties and provide additional sites for functionalization through nucleophilic aromatic substitution, while the chloromethyl group serves as a potent electrophile for the introduction of diverse side chains. This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this compound, offering a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 58803-95-5 | [1] |

| Molecular Formula | C₆H₄Cl₃N | [2] |

| Molecular Weight | 196.46 g/mol | [2] |

| Physical Form | Liquid | [1] |

| InChI Key | POFJYFSYZFACOF-UHFFFAOYSA-N | [1] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [1] |

| Signal Word | Danger | [1] |

Safety and Handling:

Due to its hazardous nature, this compound should be handled with stringent safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial, followed by medical attention.[1] For inhalation exposure, the individual should be moved to fresh air and medical assistance sought.[1]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound can be envisioned as a multi-step process starting from 2-picoline (2-methylpyridine), proceeding through the formation of 2-(chloromethyl)pyridine, followed by chlorination of the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Step 1: Side-Chain Chlorination of 2-Picoline

The initial step involves the selective chlorination of the methyl group of 2-picoline. This is typically achieved through a free-radical mechanism.

-

Reaction: 2-Picoline is reacted with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or by using sulfuryl chloride.

-

Rationale: The benzylic-like protons of the methyl group on the pyridine ring are susceptible to radical abstraction, leading to the formation of a stabilized radical intermediate which then reacts with the chlorine source.

Step 2: Ring Chlorination of 2-(Chloromethyl)pyridine

The subsequent step involves the chlorination of the pyridine ring. This is an electrophilic aromatic substitution reaction.

-

Reaction: 2-(Chloromethyl)pyridine is treated with a chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst (e.g., FeCl₃) or under high-temperature conditions.

-

Rationale: The Lewis acid catalyst activates the chlorine molecule, making it a more potent electrophile. The electron-withdrawing nature of the nitrogen atom in the pyridine ring directs the incoming electrophile to the 3- and 5-positions. The presence of the chloromethyl group can also influence the regioselectivity.

Detailed Experimental Protocol (Representative):

-

Preparation of 2-(Chloromethyl)pyridine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline in a suitable solvent such as carbon tetrachloride. Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide. Heat the mixture to reflux and monitor the reaction progress by GC-MS. Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude 2-(chloromethyl)pyridine can be purified by distillation.

-

Synthesis of this compound: To a reaction vessel equipped for high-temperature reactions, add the purified 2-(chloromethyl)pyridine and a catalytic amount of ferric chloride. Heat the mixture to a temperature in the range of 150-200°C while bubbling chlorine gas through the reaction mixture. The reaction progress should be carefully monitored by GC-MS. Upon completion, the reaction mixture is cooled, and the desired product is isolated and purified by fractional distillation under reduced pressure.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Caption: Key reaction pathways for derivatization of the title compound.

-

The Chloromethyl Group: This is the most reactive site for nucleophilic substitution. It behaves as a benzylic-like halide, readily reacting with a wide range of nucleophiles such as amines, thiols, alcohols, and carbanions. This allows for the straightforward introduction of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

-

The Ring Chloro Atoms: The chlorine atoms at the 3- and 6-positions are less reactive towards nucleophilic substitution than the chloromethyl group. However, under more forcing conditions (high temperature, strong nucleophiles), they can undergo nucleophilic aromatic substitution. More importantly, these chloro-substituents are ideal handles for modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized pyridine derivatives.

The strategic combination of these reactions allows for the synthesis of complex molecules with potential therapeutic applications. For instance, the chloromethyl group can be used to link the pyridine core to another pharmacophore, while the ring chloro atoms can be functionalized to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability.

Analytical Characterization

The unambiguous identification and purity assessment of this compound and its derivatives are crucial. Standard analytical techniques are employed for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] GC provides excellent separation of the target compound from starting materials and byproducts, while MS provides definitive structural information based on the molecular ion peak and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both qualitative and quantitative analysis.[3] Reversed-phase HPLC with a suitable C18 column can be used to assess the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

¹H NMR: The proton spectrum of this compound is expected to show a singlet for the two protons of the chloromethyl group (typically in the range of 4.5-5.0 ppm) and two doublets in the aromatic region for the two protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the chloromethyl carbon and the four carbons of the dichloropyridine ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-Cl stretching and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Example ¹H NMR Data for a Related Compound (2-(Chloromethyl)pyridine hydrochloride):

While a specific spectrum for this compound is not publicly available, the spectrum of 2-(chloromethyl)pyridine hydrochloride provides a useful reference for the expected chemical shift of the chloromethyl protons. In this related molecule, the chloromethyl protons appear as a singlet at approximately 5.25 ppm.[4] For the target compound, this signal would likely be in a similar region, with the precise chemical shift influenced by the electron-withdrawing effects of the two additional chlorine atoms on the ring.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique combination of a reactive chloromethyl group and two modifiable chloro-substituents on the pyridine ring provides a powerful platform for the creation of diverse and complex molecular libraries. While detailed, publicly available experimental data for this specific compound is somewhat limited, its synthesis and reactivity can be reliably inferred from the well-established chemistry of related polychlorinated pyridines. As the demand for novel heterocyclic scaffolds in medicinal chemistry continues to grow, the utility of intermediates like this compound is poised to expand, offering chemists a valuable tool to explore new frontiers in the development of therapeutic agents.

References

-

European Patent Office. (n.d.). PREPARATION OF 3,6-DICHLORO-2-TRICHLOROMETHYLPYRIDINE BY VAPOR PHASE CHLORINATION OF 6-CHLORO-2-TRICHLORMETHYLPYRIDINE. Retrieved from [Link]

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110–112.

-

PubChem. (n.d.). 3,6-Dichloro-2-(trichloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method.

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4Cl3N). Retrieved from [Link]

- Tanimoto, H., Uehara, M., & ODA, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 221–228.

-

Organic Syntheses. (n.d.). AN AIR-DRIED, 1-L, THREE-NECKED, ROUND-BOTTOMED FLASK IS EQUIPPED WITH A TEFLON-COATED, EGG-SHAPED, MAGNETIC STIRRING BAR (1/2"X 5/8"), RUBBER SEPTUM, AIR-JACKETED CONDENSER WITH NITROGEN INLET AND THERMOMETER (FIGURE 1). THE FLASK IS EVACUATED (20 MMHG), BACKFILLED WITH. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3,6-dichloro-2-(chloromethyl)pyridine

This technical guide provides a comprehensive framework for the structural elucidation of 3,6-dichloro-2-(chloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document outlines the critical analytical techniques and the underlying scientific principles required for the unambiguous confirmation of the molecule's structure. By integrating established methodologies with expert insights, this guide serves as a practical resource for chemists working with chlorinated pyridine derivatives.

Introduction: The Significance of Chlorinated Pyridines

Chlorinated pyridine derivatives are a class of heterocyclic compounds of significant interest in the chemical and pharmaceutical industries. Their unique electronic and steric properties make them versatile building blocks for the synthesis of a wide range of biologically active molecules, including herbicides, fungicides, and insecticides. The precise substitution pattern of chlorine atoms and other functional groups on the pyridine ring is critical to the efficacy and selectivity of the final product. Therefore, the rigorous structural elucidation of key intermediates like this compound is a foundational requirement for quality control, process optimization, and regulatory compliance.

The structure of this compound presents a distinct analytical challenge due to the presence of multiple chlorine atoms and a reactive chloromethyl group. This guide will detail a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a comprehensive and validated structural assignment.

The Analytical Workflow: A Multi-Technique Approach

The definitive structural elucidation of this compound necessitates a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle. The workflow logically progresses from establishing the molecular mass and elemental composition to mapping the specific connectivity of atoms and their spatial arrangement.

Caption: A logical workflow for the structural elucidation of this compound.

Section 1: Mass Spectrometry (MS) - The First Clue to Molecular Identity

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental formula of an unknown compound. For halogenated compounds like this compound, the characteristic isotopic pattern of chlorine provides a definitive signature.

Theoretical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₃N |

| Monoisotopic Mass | 194.94093 Da |

| Average Mass | 196.45 g/mol |

| Predicted XlogP | 2.9 |

Data sourced from PubChem CID 20366174.[1]

Key Insights from Mass Spectrometry:

-

Molecular Ion Peak (M+): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic cluster of peaks will be observed for the molecular ion.

-

Isotopic Pattern: The presence of three chlorine atoms will result in a distinctive M, M+2, M+4, and M+6 peak pattern with relative intensities that can be theoretically calculated and compared to the experimental spectrum for confirmation of the number of chlorine atoms.

-

Fragmentation Analysis: Electron ionization (EI) mass spectrometry will induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the structural components. For this compound, characteristic fragments would include the loss of a chlorine atom (-Cl), the chloromethyl group (-CH₂Cl), and potentially the entire chloromethyl radical.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like chlorinated pyridines.[2]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Split (e.g., split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-500 m/z

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

Predicted ¹H NMR Spectral Characteristics:

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the two protons of the chloromethyl group.

-

Aromatic Protons (2H): The two protons on the pyridine ring will appear as two distinct signals, likely in the range of 7.0-8.5 ppm. The electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the ring will cause these protons to be deshielded and resonate downfield. The coupling between these two adjacent protons should result in a doublet for each signal with a typical ortho-coupling constant (³JHH) of around 8-9 Hz.

-

Chloromethyl Protons (2H): The two protons of the -CH₂Cl group will appear as a singlet, as there are no adjacent protons to couple with. This signal is expected to be in the range of 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the pyridine ring.

Predicted ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyridine Ring Carbons (5C): Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bearing chlorine atoms (C3 and C6) will be significantly influenced by the electronegativity of the chlorine, and their chemical shifts can be predicted using empirical data for chlorinated pyridines. The carbon attached to the chloromethyl group (C2) and the other ring carbons (C4 and C5) will also have characteristic chemical shifts.

-

Chloromethyl Carbon (1C): A single signal is expected for the carbon of the -CH₂Cl group, typically in the range of 40-50 ppm.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (optional but recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings, confirming the relationship between the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which can be crucial for confirming the substitution pattern on the pyridine ring.

-

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyridine ring) |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂Cl) |

| 1600-1450 | C=C and C=N stretching | Pyridine ring |

| 1200-1000 | C-Cl stretch | Aryl-Cl and Alkyl-Cl |

| 850-750 | C-H out-of-plane bending | Aromatic substitution pattern |

Note: The exact positions of the absorption bands can be influenced by the overall molecular structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample holder (e.g., KBr pellet press, ATR accessory).

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

Section 4: X-Ray Crystallography - The Definitive Structural Proof

For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous and detailed structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

Insights from X-Ray Crystallography:

-

Unambiguous Connectivity: Confirms the exact placement of the chlorine atoms and the chloromethyl group on the pyridine ring.

-

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can be compared to theoretical values and data from related structures.

-

Intermolecular Interactions: Reveals how the molecules pack in the solid state, including any non-covalent interactions such as halogen bonding or π-stacking.

Experimental Protocol: Single-Crystal X-Ray Diffraction

This protocol is based on the successful structure determination of a closely related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine.[3]

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., 1,2-dichloroethane, ethanol, or a mixture of solvents) is a common method for growing single crystals suitable for X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD).

Data Collection:

-

A suitable single crystal is mounted on the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares methods.

Section 5: Chromatographic Methods for Purity Assessment

In addition to structural elucidation, it is crucial to assess the purity of this compound, as impurities can significantly impact the outcome of subsequent reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method is generally suitable for chlorinated pyridines.

Experimental Protocol: HPLC with UV Detection

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector.

-

Reversed-phase Column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column).

HPLC Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio may need optimization. A typical starting point could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of the mobile phase.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a critical step in its application in research and development. By employing a multi-technique approach as outlined in this guide, scientists can build a comprehensive and self-validating dossier of analytical data. The convergence of evidence from mass spectrometry, NMR and IR spectroscopy, and chromatography provides a high degree of confidence in the assigned structure. For crystalline materials, single-crystal X-ray diffraction offers the ultimate confirmation. This rigorous analytical workflow ensures the scientific integrity of the data and the reliability of the material for its intended use.

References

-

PubChem. Compound Summary for CID 20366174, this compound. National Center for Biotechnology Information. [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10397-10400. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,6-dichloro-2-(chloromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 3,6-dichloro-2-(chloromethyl)pyridine, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. As experimental spectra for this specific compound are not widely available in public-facing databases, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable, predictive framework. It is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and confirm the structure of this molecule with confidence. The guide covers predicted data and interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside validated experimental protocols for data acquisition.

Introduction: The Challenge of Structural Verification

In the realm of synthetic chemistry, the unequivocal structural confirmation of a molecule is the bedrock of reliable research and development. This compound (C₆H₄Cl₃N) is a substituted pyridine derivative whose utility as a chemical building block is defined by the precise arrangement of its chloro- and chloromethyl-substituents. Even minor deviations in this arrangement can lead to vastly different chemical reactivity and biological activity.

This guide addresses the critical need for a detailed spectroscopic roadmap for this compound. In the absence of published experimental data, a predictive approach is not merely theoretical but a necessary tool for the practicing scientist. By understanding the underlying principles of how each substituent influences the spectroscopic output, we can establish a robust set of expected "fingerprints." This document synthesizes data from related chlorinated pyridines to explain the causality behind our predictions, offering a self-validating system for researchers to compare against their own experimental findings.

Molecular Structure and Electronic Influence

The foundation of any spectroscopic prediction lies in a thorough understanding of the molecule's structure and the interplay of its functional groups.

Caption: Molecular structure of this compound with atom numbering.

The key structural features influencing the spectra are:

-

Pyridine Ring: An aromatic, electron-deficient (π-deficient) system.

-

Ring-Bound Chlorine Atoms (C3, C6): These are strongly electronegative and electron-withdrawing via the inductive effect. They will significantly deshield (shift downfield) nearby protons and carbons in the NMR spectra.

-

Chloromethyl Group (-CH₂Cl): The chlorine atom on this substituent is also strongly electron-withdrawing, primarily affecting the adjacent C2 carbon and the methylene protons.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predictions below are based on analysis of simpler chlorinated pyridines and standard substituent effects.[1][2][3][4]

The proton NMR spectrum is expected to be simple and highly informative. The aromatic region will feature two signals, and the aliphatic region will contain one signal.

-

Aromatic Protons (H4, H5): The protons at the C4 and C5 positions are adjacent and will therefore split each other into doublets (an AX system). Due to the deshielding effect of the flanking chlorine atoms and the nitrogen atom, these protons will appear at a relatively low field. H5 is adjacent to the C6-Cl, and H4 is adjacent to the C3-Cl. We predict H5 to be slightly further downfield.

-

Methylene Protons (-CH₂Cl): The two protons on the chloromethyl group are chemically equivalent and will appear as a sharp singlet. Its position will be significantly downfield compared to a standard methyl group due to the adjacent chlorine atom.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.75 | Doublet (d) | 1H | H5 | Adjacent to C6-Cl; deshielded by ring structure. |

| ~ 7.40 | Doublet (d) | 1H | H4 | Adjacent to C3-Cl; deshielded by ring structure. |

| ~ 4.85 | Singlet (s) | 2H | -CH₂Cl | Strongly deshielded by the adjacent chlorine atom. |

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The chemical shifts are heavily influenced by the attached chlorine atoms and the ring nitrogen.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 152.0 | C2 | Attached to nitrogen and the chloromethyl group; deshielded. |

| ~ 150.5 | C6 | Attached to nitrogen and chlorine; strongly deshielded. |

| ~ 140.0 | C4 | Aromatic CH carbon, influenced by adjacent chloro-substituent. |

| ~ 131.0 | C3 | Attached to chlorine; significantly deshielded. |

| ~ 125.0 | C5 | Aromatic CH carbon, influenced by adjacent chloro-substituent. |

| ~ 44.0 | -CH₂Cl | Aliphatic carbon attached to chlorine; typical range. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the aromatic ring and the carbon-chlorine bonds. The predicted frequencies are based on data from similar polychlorinated pyridine derivatives.[5]

Table 3: Predicted FT-IR Data (ATR)

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Weak-Medium | Aromatic C-H bonds. |

| 1570 - 1540 | C=C / C=N stretch | Medium-Strong | Pyridine ring skeletal vibrations. |

| 1450 - 1380 | C=C / C=N stretch | Medium-Strong | Pyridine ring skeletal vibrations. |

| ~ 1100 | C-Cl stretch | Strong | Aromatic C-Cl bonds. |

| 800 - 650 | C-Cl stretch | Strong | Aliphatic C-Cl bond from the chloromethyl group. |

| ~ 850 | C-H bend | Medium | Out-of-plane bending for adjacent aromatic hydrogens. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The most distinctive feature for this compound will be the isotopic pattern generated by its three chlorine atoms.

-

Molecular Ion (M⁺): The monoisotopic mass is approximately 194.94 Da.[6] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will not be a single peak but a cluster of peaks.

-

Isotopic Cluster: The presence of three chlorine atoms will produce a characteristic pattern of four main peaks for any chlorine-containing fragment:

-

M⁺: Contains three ³⁵Cl atoms.

-

[M+2]⁺: Contains two ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: Contains one ³⁵Cl and two ³⁷Cl.

-

[M+6]⁺: Contains three ³⁷Cl atoms. The approximate relative intensity ratio of these peaks will be 100 : 98 : 32 : 3. This pattern is a powerful diagnostic tool for confirming the presence of three chlorine atoms.[7]

-

-

Predicted Fragmentation Pathway: Electron ionization (EI) is expected to induce fragmentation through several key pathways. The primary fragmentations would involve the loss of the most labile groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a Chlorine Radical: The C-Cl bond in the chloromethyl group is weaker than the aromatic C-Cl bonds, making the loss of a chlorine radical (•Cl) a highly probable initial fragmentation, leading to a fragment around m/z 160.

-

Loss of a Chloromethyl Radical: Cleavage of the bond between the ring and the substituent can lead to the loss of the chloromethyl radical (•CH₂Cl), resulting in a dichloropyridine cation around m/z 145.

-

Loss of HCl: Elimination of hydrogen chloride (HCl) is also a common fragmentation pathway for chlorinated compounds.

Standard Operating Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential. The following section outlines best-practice methodologies for the analysis of a sample of this compound.

Caption: General experimental workflow for comprehensive spectroscopic analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

IR Sample Preparation and Acquisition

-

Sample Preparation: As the compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a single drop of the neat liquid directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.

MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) to allow for accurate mass measurements. Both Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass of the molecular ion can be used.

-

Data Acquisition: Infuse the sample into the ion source. Acquire data over a mass range of m/z 50-300 to ensure capture of the molecular ion cluster and key fragments.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data collectively form a unique analytical signature. The key identifiers are the AX system in the aromatic region of the ¹H NMR, the six distinct signals in the ¹³C NMR, the strong C-Cl stretching vibrations in the IR spectrum, and, most definitively, the characteristic M, M+2, M+4, M+6 isotopic cluster in the mass spectrum. By comparing experimentally acquired data against these expert-predicted benchmarks, researchers can achieve a high degree of confidence in the structural verification of this important chemical intermediate.

References

Sources

- 1. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR spectrum [chemicalbook.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR spectrum [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. PubChemLite - this compound (C6H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 7. chemguide.co.uk [chemguide.co.uk]

solubility of 3,6-dichloro-2-(chloromethyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 3,6-dichloro-2-(chloromethyl)pyridine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a scarcity of publicly available quantitative data for this specific isomer, this document emphasizes the foundational principles governing its solubility. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, underpinned by robust analytical quantification methods. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for process development, purification, and formulation.

Introduction: The Significance of Solubility

This compound is a halogenated pyridine derivative whose utility as a chemical building block is significant. The strategic placement of its chlorine and chloromethyl functional groups allows for a variety of subsequent chemical modifications. A precise understanding of its solubility is paramount for any practical application, as it directly influences:

-

Reaction Kinetics: The choice of solvent can dictate reaction rates and even influence pathway selectivity.

-

Purification Processes: Solubility differences are the basis for crystallization, a primary method for purifying solid organic compounds.

-

Formulation: For agrochemical or pharmaceutical applications, controlling the concentration in a final formulation is critical for efficacy and safety.

-

Process Safety and Efficiency: Proper solvent selection impacts material handling, process volume, and overall efficiency.

This guide provides the necessary theoretical framework and practical methodologies to empower researchers to make informed decisions regarding solvent selection for this compound.

Physicochemical Properties & Solubility Predictions

The solubility of a compound is governed by its intrinsic physicochemical properties. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₃N | [1] |

| Molecular Weight | ~196.46 g/mol | [1] |

| Appearance | Likely a solid at room temperature | [2] |

| Predicted XlogP | 2.9 | [1] |

| InChIKey | POFJYFSYZFACOF-UHFFFAOYSA-N | [1] |

The predicted XlogP value of 2.9 suggests that the molecule is moderately lipophilic. Based on the "like dissolves like" principle, this compound is expected to exhibit higher solubility in organic solvents of low to moderate polarity, such as chlorinated hydrocarbons (e.g., dichloromethane), ethers (e.g., THF), and aromatic hydrocarbons (e.g., toluene), and lower solubility in highly polar protic solvents (e.g., water, methanol) and non-polar aliphatic hydrocarbons (e.g., hexane). Related chlorinated pyridine compounds are noted to be soluble in common organic solvents like ethanol and dichloromethane.[3] However, for precise process design, these qualitative predictions must be confirmed by empirical measurement.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. The methodology is based on the isothermal shake-flask method, a gold standard for solubility measurement.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature. The supernatant is then carefully sampled, diluted, and analyzed using a validated analytical technique.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of holding the selected vials

-

Calibrated positive displacement pipettes and tips

-

Class A volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID).[4]

-

Step-by-Step Methodology

-

Preparation: Add an amount of this compound to a pre-weighed glass vial sufficient to ensure a visible excess of solid remains after equilibrium is reached (e.g., ~50 mg for a 2 mL solvent volume). Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial. Cap tightly.

-

Equilibration: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate at a moderate speed for a predetermined time.

-

Causality & Trustworthiness: Equilibrium must be confirmed. This is achieved by running parallel experiments and analyzing the supernatant concentration at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer increases between time points. For most small molecules, 24-48 hours is sufficient.

-

-

Phase Separation: Once equilibrium is reached, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow solids to settle. Then, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sampling and Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. Immediately transfer this aliquot into a pre-filled Class A volumetric flask (e.g., 10 mL) with a suitable mobile phase or solvent and dilute to volume. This dilution factor must be recorded precisely.

-

Expertise Insight: Using a positive displacement pipette is crucial for volatile organic solvents to avoid volume errors due to evaporation. Filtering the supernatant through a syringe filter before dilution can provide an extra layer of security against particulate transfer.

-

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration of this compound.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF Where:

-

C = Concentration of the diluted sample measured by the analytical instrument (mg/mL)

-

DF = Dilution Factor (e.g., Final volume / Aliquot volume = 10 mL / 0.1 mL = 100)

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Analytical Quantification: A Note on Methodology

Accurate quantification is the bedrock of reliable solubility data. For a semi-volatile, chlorinated organic compound like this compound, Gas Chromatography (GC) is a highly suitable analytical technique.[4]

-

Technique: Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[4] GC-MS provides higher selectivity and structural confirmation.

-

Validation: The chosen method must be validated for linearity, accuracy, and precision. A multi-point calibration curve (typically 5-7 points) must be prepared using analytical standards of known concentration. The measured concentration of the solubility sample must fall within the linear range of this curve.

Factors Influencing Solubility

The solubility of this compound is a multi-factorial property. Understanding the interplay of these factors is key to predicting its behavior and troubleshooting experimental results.

Caption: Key Factors Governing the Solubility of an Organic Solid.

-

Solvent Polarity: The primary driver. Solvents with polarity similar to the solute will be most effective.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process involves temperature changes.

-

Crystal Lattice Energy: The energy holding the solid's crystal structure together must be overcome by solute-solvent interactions. A higher melting point often correlates with lower solubility.

Conclusion

While direct, quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for strong qualitative predictions. This guide provides the essential, detailed experimental framework necessary for any research or process chemist to generate highly accurate and reliable solubility data in any organic solvent of interest. Adherence to the principles of equilibrium and validated analytical quantification outlined herein will ensure data integrity for critical applications in chemical synthesis and product development.

References

-

This compound (C6H4Cl3N) . PubChemLite. [Link]

-

ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Dichloropyridine - Wikipedia . Wikipedia. [Link]

-

2-Pyridinemethanol, 3,5-Dichloro - Pipzine Chemicals . Pipzine Chemicals. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 3,6-dichloro-2-(chloromethyl)pyridine

Introduction

3,6-dichloro-2-(chloromethyl)pyridine is a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural architecture, featuring a dichlorinated pyridine ring appended with a reactive chloromethyl group, presents a unique combination of electronic and steric factors that govern its chemical behavior. This guide provides an in-depth exploration of the reactivity of the chloromethyl group in this molecule, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. A comprehensive understanding of its reactivity is paramount for the strategic design of synthetic routes to novel bioactive molecules and complex organic structures.

The primary industrial significance of this compound lies in its role as a key precursor to the herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid).[1] The synthesis of Clopyralid often involves the hydrolysis of the related compound, 3,6-dichloro-2-(trichloromethyl)pyridine.[2][3] However, the functionalization of the chloromethyl group in this compound opens avenues for the synthesis of a diverse array of other valuable compounds.

Electronic and Steric Landscape: Unraveling the Reactivity

The reactivity of the chloromethyl group in this compound is fundamentally analogous to that of a benzylic halide. The carbon of the chloromethyl group is sp³-hybridized and is attached to the electron-withdrawing pyridine ring, which stabilizes the transition states of both S(_N)1 and S(_N)2 reactions.

The Influence of the Dichlorinated Pyridine Ring:

The two chlorine atoms on the pyridine ring exert a profound influence on the reactivity of the chloromethyl group through a combination of inductive and resonance effects.

-

Inductive Effect: Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). The two chlorine atoms at the 3- and 6-positions of the pyridine ring significantly decrease the electron density of the entire ring system. This, in turn, makes the methylene carbon of the chloromethyl group more electrophilic and thus more susceptible to nucleophilic attack.

-

Resonance Effect: While halogens are generally considered deactivating in electrophilic aromatic substitution, they can participate in resonance by donating a lone pair of electrons (+M effect). However, in the context of a pyridine ring, which is already electron-deficient, the inductive effect of the chlorine atoms is the dominant factor influencing the reactivity of the side chain.

-

Steric Hindrance: The chlorine atom at the 6-position does not impose significant steric hindrance to the approach of a nucleophile to the chloromethyl group at the 2-position. However, the overall substitution pattern can influence the conformation of the molecule and potentially affect the accessibility of the reaction center in certain cases.

The net result of these electronic effects is an enhanced reactivity of the chloromethyl group in this compound towards nucleophilic substitution compared to the unsubstituted 2-(chloromethyl)pyridine.

Mechanistic Considerations: A Duality of Pathways

Similar to benzylic halides, the chloromethyl group in this compound can react via both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is dictated by the nature of the nucleophile, the solvent, and the reaction conditions.

-

S(_N)2 Pathway: This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of configuration if the carbon were chiral.

-

S(_N)1 Pathway: This pathway is favored by weak nucleophiles in polar protic solvents that can stabilize the resulting carbocation intermediate. The electron-withdrawing nature of the dichloropyridine ring can stabilize the carbocation through resonance, making the S(_N)1 pathway a viable option.

Key Chemical Transformations of the Chloromethyl Group

The versatile chloromethyl group in this compound serves as a synthetic handle for a variety of chemical transformations, primarily nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

1. Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)

The reaction with alkoxides or phenoxides provides a straightforward route to the corresponding ethers. This reaction, a classic Williamson ether synthesis, typically proceeds via an S(_N)2 mechanism.[4][5][6]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a stirred solution of the desired alcohol or phenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. Reactions with Nitrogen Nucleophiles

Primary and secondary amines, as well as ammonia, readily react with this compound to yield the corresponding substituted picolylamines. These reactions are crucial for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Amination Reactions

-

To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add the desired primary or secondary amine (2.2 equivalents) or a solution of ammonia.

-

Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) to scavenge the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting amine by column chromatography or distillation.

3. Reactions with Sulfur Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers.[7] This transformation is valuable for the synthesis of sulfur-containing heterocycles with potential applications in medicinal and materials chemistry.

Experimental Protocol: General Procedure for the Synthesis of Thioethers

-

To a stirred solution of the desired thiol (1.1 equivalents) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.2 equivalents) to generate the thiolate in situ.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the crude thioether by column chromatography.

4. Reactions with Carbon Nucleophiles (Cyanation)

The displacement of the chloride with a cyanide ion is a powerful method for carbon-carbon bond formation, leading to the corresponding pyridylacetonitrile. This nitrile can be further elaborated into a variety of functional groups, including carboxylic acids, amines, and ketones.

Experimental Protocol: General Procedure for Cyanation

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide or potassium cyanide (1.5 equivalents) to the solution. The use of a phase-transfer catalyst such as a quaternary ammonium salt can be beneficial.

-

Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with an organic solvent, wash the organic phase thoroughly with water to remove residual cyanide, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting nitrile by distillation or column chromatography.

| Nucleophile | Reagent | Product | Typical Conditions |

| Alkoxide/Phenoxide | ROH/PhOH + NaH | 3,6-dichloro-2-(alkoxymethyl)pyridine | THF or DMF, 0 °C to 80 °C |

| Amine | RNH₂ or R₂NH | 3,6-dichloro-2-(aminomethyl)pyridine | Acetonitrile or DMF, K₂CO₃, RT to 60 °C |

| Thiolate | RSH + Base | 3,6-dichloro-2-(thioalkyl)pyridine | Ethanol or DMF, RT to 50 °C |

| Cyanide | NaCN or KCN | 3,6-dichloro-2-pyridylacetonitrile | DMSO or DMF, 50-70 °C |

| Table 1: Summary of Nucleophilic Substitution Reactions |

Oxidation and Reduction Reactions

While nucleophilic substitution is the most common transformation, the chloromethyl group can also undergo oxidation and reduction.

-

Oxidation: Oxidation of the chloromethyl group can lead to the corresponding aldehyde or carboxylic acid, although this is less common than the hydrolysis of the trichloromethyl precursor for the synthesis of Clopyralid.

-

Reduction: The chloromethyl group can be reduced to a methyl group using various reducing agents, such as catalytic hydrogenation or hydride reagents.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

Caption: Key nucleophilic substitution reactions of the chloromethyl group.

Caption: Experimental workflow for the Williamson ether synthesis.

Conclusion

This compound is a highly valuable and reactive synthetic intermediate. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly enhances the electrophilicity of the chloromethyl group, making it an excellent substrate for a wide range of nucleophilic substitution reactions. This in-depth guide has provided a comprehensive overview of the electronic and steric factors governing its reactivity, detailed experimental protocols for key transformations, and a summary of its applications. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of the principles outlined herein is essential for the successful design and execution of synthetic strategies utilizing this versatile building block.

References

-

University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

-

University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]

- Google Patents. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine.

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

- Google Patents.

- Google Patents.

- Google Patents. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Wikipedia. Clopyralid. [Link]

-

Taylor & Francis Online. Thioethers – Knowledge and References. [Link]

- Google Patents.

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.

-

MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. [Link]

-

Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

- Google Patents.

-

Semantic Scholar. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. [Link]

-